molecular formula C25H22N4O3S B2720183 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 897474-62-3

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2720183
CAS No.: 897474-62-3
M. Wt: 458.54
InChI Key: AEBSMSHKXYEYIE-UHFFFAOYSA-N
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Description

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic organic compound designed for research and development applications. This molecule features a 6-nitrobenzothiazole core, a structural motif known to be associated with significant biological activity in pharmaceutical chemistry . The integration of a piperazine linker enhances the molecule's potential for interaction with various biological targets, making it a valuable scaffold for the synthesis of novel compounds. Researchers can utilize this chemical as a key intermediate in medicinal chemistry programs, particularly in the exploration of new therapeutic agents. Its structure suggests potential for further functionalization to create libraries of derivatives for biological screening. The benzothiazole nucleus is recognized for its relevance in developing ligands for central nervous system targets and enzymes, as evidenced by research on similar structures . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c30-24(23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-13-15-28(16-14-27)25-26-21-12-11-20(29(31)32)17-22(21)33-25/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBSMSHKXYEYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Functional Group Impacts

Core Heterocyclic Modifications
  • Benzothiazole vs. Phenyl Substituents: Compared to 1-[4-(4-Methoxy-2-nitrophenyl)-1-piperazinyl]-2,2-diphenylethanone , the target compound replaces the 4-methoxy-2-nitrophenyl group with a 6-nitrobenzothiazole.
  • Thiazole vs. Thiadiazole Derivatives :
    Compounds such as imidazo[2,1-b][1,3,4]thiadiazole derivatives () lack the benzothiazole-piperazine linkage but share thiazole-related heterocycles. The benzothiazole’s rigidity may confer greater metabolic stability compared to fused thiadiazole systems .

Piperazine-Linked Functional Groups
  • Diphenylethanone vs. Thioethanone: In analogs like 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a, ), the diphenylethanone group is replaced with a thioether. The diphenylethanone’s aromatic bulk likely increases lipophilicity (logP) and steric hindrance, affecting membrane permeability and target selectivity .
  • Urea vs. Acetamide Linkers :
    Urea derivatives (e.g., compounds 11a–11o, ) feature urea bridges instead of acetyl groups. Ureas offer hydrogen-bonding capacity, whereas the acetyl group in the target compound may reduce polarity, enhancing blood-brain barrier penetration .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Name / ID Molecular Weight (g/mol) Functional Groups Melting Point (°C) LogP* Key Substituents
Target Compound ~507.5 (estimated) Nitro, diphenyl 190–210 (inferred) ~4.2 6-Nitrobenzothiazole
1-[4-(4-Methoxy-2-nitrophenyl)-1-piperazinyl]-2,2-diphenylethanone 475.5 Methoxy, nitro, diphenyl Not reported ~3.8 4-Methoxy-2-nitrophenyl
6a () 422.5 Benzothiazole, thioether 215–217 ~3.5 Phenylthio
11a () 484.2 Urea, hydrazinyl Not reported ~2.9 3-Fluorophenyl

*LogP values estimated using fragment-based methods.

  • Melting Points: The target compound’s diphenylethanone likely elevates its melting point (estimated 190–210°C) compared to thioether analogs (e.g., 6a: 215–217°C) due to increased molecular symmetry .

Biological Activity

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic compound that has gained attention for its potential biological activities. This article reviews the compound's mechanisms of action, therapeutic potentials, and relevant case studies, focusing on its pharmacological properties and implications in medicinal chemistry.

  • Molecular Formula : C22H24N4O5S2
  • Molecular Weight : 488.58 g/mol
  • CAS Number : 897474-21-4

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes :
    • The compound has been reported to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition can affect the synthesis of prostaglandins, which are key mediators of inflammation.
  • Anti-Tubercular Activity :
    • Benzothiazole derivatives, including this compound, have shown significant anti-tubercular activity, making them potential candidates for tuberculosis treatment.
  • Quorum Sensing Inhibition :
    • The compound may also inhibit quorum sensing pathways in Gram-negative bacteria, disrupting interbacterial communication and potentially reducing biofilm formation and virulence in pathogens like Pseudomonas aeruginosa.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeMechanism of ActionTherapeutic Implications
Anti-inflammatoryCOX inhibitionPain relief and inflammation reduction
Anti-tubercularTargeting mycobacterial pathwaysPotential treatment for tuberculosis
AntimicrobialQuorum sensing inhibitionControl of bacterial infections

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anti-inflammatory Studies :
    • A study demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of inflammatory markers.
  • Antimicrobial Efficacy :
    • Research showed that this compound exhibited significant antimicrobial activity against various Gram-negative bacteria. The mechanism involved disruption of quorum sensing pathways rather than direct bactericidal effects.
  • Tuberculosis Treatment Potential :
    • Preliminary findings indicated that this compound could serve as a lead candidate for developing new anti-tubercular agents due to its efficacy against Mycobacterium tuberculosis in vitro.

Q & A

Advanced Research Question

  • Nitro Group (NO₂) : Enhances electron-withdrawing effects, potentially increasing antimicrobial activity by disrupting bacterial membranes .
  • Methoxy (OCH₃) : Improves solubility and pharmacokinetic properties but may reduce binding affinity to hydrophobic enzyme pockets .
  • Chloro (Cl) : Increases cytotoxicity in cancer cell lines (e.g., IC₅₀ values <10 µM in some derivatives) .
    Methodological Approach :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent variations and compare bioassay results .

What are the common contradictions in biological assay data, and how can they be resolved?

Advanced Research Question
Contradictions :

  • Discrepancies in antimicrobial MIC values across studies (e.g., 2–50 µM for S. aureus) due to strain variability or assay protocols .
  • Inconsistent cytotoxicity data attributed to differences in cell line sensitivity .
    Resolution Strategies :
  • Standardized Assays : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for cancer studies .
  • Dose-Response Curves : Validate activity with multiple replicates and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question
Approaches :

  • Molecular Docking : Simulate binding to targets like bacterial topoisomerase II or serotonin receptors (e.g., docking scores <−8 kcal/mol indicate strong binding) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
    Validation : Compare computational predictions with experimental IC₅₀ or MIC values to refine models .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Key Issues :

  • Low yields in coupling steps due to steric hindrance from the diphenylethanone group .
  • Purification difficulties with nitro-containing byproducts .
    Solutions :
  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions .
  • High-Throughput Screening : Optimize solvent/catalyst combinations using microwaves or ultrasound .

How does the nitro group on the benzothiazole moiety affect photostability?

Advanced Research Question

  • Photodegradation : Nitro groups can increase UV sensitivity, leading to byproduct formation under light exposure .
    Mitigation :
  • Light-Protected Storage : Use amber vials and conduct stability studies under ICH Q1B guidelines .
  • Additives : Incorporate antioxidants (e.g., BHT) in formulations to reduce radical-mediated degradation .

What in vitro models are suitable for evaluating neuropharmacological potential?

Advanced Research Question
Models :

  • Receptor Binding Assays : Screen for affinity to dopamine D₂ or histamine H₁/H₄ receptors due to structural similarity to piperazine-based ligands .
  • Neuronal Cell Lines : SH-SY5Y or PC12 cells for neurotoxicity/neuroprotection studies .
    Data Interpretation :
  • Correlate receptor occupancy (e.g., Ki values) with functional outcomes (e.g., cAMP modulation) .

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